molecular formula C20H21N3O3 B14979654 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B14979654
M. Wt: 351.4 g/mol
InChI Key: IYEQYGRLRNMRRF-UHFFFAOYSA-N
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Description

2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a furan ring, an oxazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.

    Formation of the Oxazole Ring: The oxazole ring is formed through cyclization involving an amide and a nitrile group.

    Final Coupling: The final step involves coupling the furan and oxazole rings under specific conditions, such as using a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

    Automation: Utilizing automated reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted phenoxy groups.

Scientific Research Applications

2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Use as a probe to study biological pathways and interactions.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
  • 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(ETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific substitution pattern and the presence of both furan and oxazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H21N3O3/c1-12(2)22-19-16(10-21)23-20(26-19)17-8-7-15(25-17)11-24-18-9-13(3)5-6-14(18)4/h5-9,12,22H,11H2,1-4H3

InChI Key

IYEQYGRLRNMRRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)NC(C)C)C#N

Origin of Product

United States

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